Structural Distinction from Benzofuran Analogs: Saturation State of the Core Heterocycle
The target compound contains a 2,3-dihydrobenzofuran core, distinguishing it from the benzofuran-based analogs (e.g., compound 7q) evaluated in the leading HIF-1 inhibitor study [1]. The saturation of the C2–C3 bond eliminates the conjugated π-system present in benzofuran, altering the electronic distribution across the bicyclic ring. Computed properties from PubChem confirm a formal charge of 0 and a complexity score of 518, with one undefined stereocenter at the hydroxyethyl carbon, making this compound a racemate [2]. In contrast, benzofuran analogs such as 7q are achiral at the core but may differ in substituent geometry. This structural distinction is critical because the dihydrobenzofuran scaffold introduces conformational flexibility that can modulate target engagement kinetics distinct from the rigid planar benzofuran series [1].
| Evidence Dimension | Core heterocycle saturation state and conformational flexibility |
|---|---|
| Target Compound Data | 2,3-Dihydrobenzofuran core (saturated C2–C3 bond); molecular complexity score 518; undefined stereocenter count = 1 (racemic mixture) |
| Comparator Or Baseline | Benzofuran core (unsaturated, fully aromatic; e.g., compound 7q in Wei et al. 2017) |
| Quantified Difference | Qualitative structural difference; saturation eliminates π-conjugation, reduces planarity, and introduces stereogenic center absent in comparators |
| Conditions | Structural and physicochemical property comparison based on computed descriptors (PubChem) and published crystallographic/conformational analysis of benzofuran analogs |
Why This Matters
Procurement of this specific dihydrobenzofuran analog—rather than a benzofuran congener—is essential for SAR studies investigating the impact of core saturation on HIF-1 inhibition, metabolic stability, and off-target profile.
- [1] Wei J, Yang Y, Li Y, Mo X, Guo X, Zhang X, Xu X, Jiang Z, You Q. Synthesis and evaluation of N-(benzofuran-5-yl)aromaticsulfonamide derivatives as novel HIF-1 inhibitors that possess anti-angiogenic potential. Bioorg Med Chem. 2017;25(6):1737-1746. View Source
- [2] PubChem Compound Summary CID 71803474. N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2,5-dimethylbenzenesulfonamide. National Center for Biotechnology Information (NCBI). View Source
